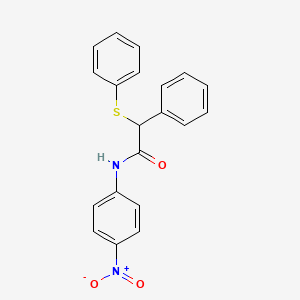

N-(4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

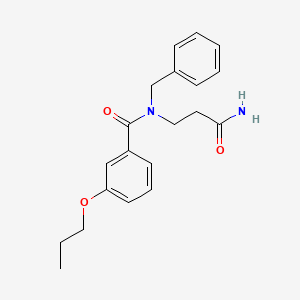

N-(4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide belongs to a class of organic compounds known for their intricate molecular structures and diverse chemical properties. These compounds are of interest in various scientific fields, including medicinal chemistry, due to their potential biological activities and applications in material science for their unique physical and chemical characteristics.

Synthesis Analysis

A related study on the synthesis of N-(4-hydroxyphenyl)acetamide, a compound with structural similarities, employed a one-pot synthesis via the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes. This method offers a direct approach to synthesizing acetamide derivatives with high selectivity and yield under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The study of acetamide derivatives like 2-Chloro-N-(3-methylphenyl)acetamide has revealed insights into their molecular conformations. Crystallographic analysis has shown that these molecules can adopt specific conformations that influence their chemical reactivity and interactions (Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity of acetamide derivatives is influenced by their molecular structure. For example, the presence of nitro and acetamido groups in molecules such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide affects their chemical shifts in NMR spectroscopy, indicating interactions between these functional groups (Zhang Da-yang, 2004).

Mecanismo De Acción

Target of Action

The primary target of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .

Mode of Action

N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide interacts with DHFR, inhibiting its function . This interaction disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are essential components of DNA .

Pharmacokinetics

The compound’s molecular weight, which is 1801607 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The inhibition of DHFR by N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-20(21-16-11-13-17(14-12-16)22(24)25)19(15-7-3-1-4-8-15)26-18-9-5-2-6-10-18/h1-14,19H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNCATRRBVTNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387285 |

Source

|

| Record name | N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6097-84-3 |

Source

|

| Record name | N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5069826.png)

![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5069832.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide hydrochloride](/img/structure/B5069851.png)

![3-{[(6-(1,1-dimethylpropyl)-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5069853.png)

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5069860.png)

![N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide](/img/structure/B5069879.png)

![5-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5069890.png)